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Compound of Interest

Compound Name: 2-Piperazin-1-ylnicotinic acid

Cat. No.: B1303619 Get Quote

Disclaimer: Direct experimental data on the therapeutic targets and biological activity of 2-
piperazin-1-ylnicotinic acid is not readily available in the public domain. This technical guide,

therefore, presents a predictive analysis based on the known pharmacological profiles of its

constituent chemical moieties: the piperazine ring and the nicotinic acid scaffold. The

information herein is intended to guide future research and is based on data from structurally

related compounds.

Introduction
2-piperazin-1-ylnicotinic acid is a synthetic organic compound that incorporates two key

pharmacophores: a piperazine ring and a nicotinic acid (pyridine-3-carboxylic acid) moiety. The

piperazine nucleus is a common feature in a multitude of clinically approved drugs, conferring a

wide range of biological activities.[1] Similarly, nicotinic acid and its derivatives are well-

established therapeutic agents.[2] The combination of these two scaffolds in a single molecule

suggests a potential for synergistic or novel pharmacological effects. This document explores

the hypothetical therapeutic targets of 2-piperazin-1-ylnicotinic acid by examining the known

activities of related compounds.

Potential Therapeutic Targets and Mechanisms of
Action
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Based on the extensive literature on piperazine and nicotinic acid derivatives, several potential

therapeutic areas and molecular targets can be postulated for 2-piperazin-1-ylnicotinic acid.

Central Nervous System (CNS) Activity
The piperazine moiety is a cornerstone of many centrally acting drugs, including antipsychotics,

antidepressants, and anxiolytics.[3] This activity is often mediated through interactions with

various neurotransmitter receptors and transporters.

Dopamine and Serotonin Receptors: Many piperazine-containing antipsychotics and

antidepressants exhibit affinity for dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A,

5-HT7) receptors.[3]

Monoamine Transporters: Certain piperazine derivatives can inhibit the reuptake of

monoamines such as serotonin, norepinephrine, and dopamine, a key mechanism in

antidepressant action.[3]

Anti-inflammatory and Immunomodulatory Effects
Nicotinic acid is a well-known anti-inflammatory agent, primarily acting through the G protein-

coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[2]

GPR109A Agonism: Activation of GPR109A on immune cells like macrophages and

neutrophils can lead to the suppression of pro-inflammatory signaling pathways.[2]

COX-2 Inhibition: Some nicotinic acid derivatives have been shown to inhibit

cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4]

Antimicrobial and Antifungal Activity
Numerous piperazine derivatives have been synthesized and evaluated for their efficacy

against a range of bacterial and fungal pathogens.[5][6]

Enzyme Inhibition: Potential microbial targets include enzymes essential for cell wall

synthesis or DNA replication. Molecular docking studies on some piperazine derivatives

suggest interactions with enzymes like E. coli MurB.[5]

Enzyme Inhibition
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The piperazine scaffold has been incorporated into inhibitors of various enzymes with

therapeutic relevance.

Cholinesterase Inhibition: Some piperazine derivatives have been shown to inhibit

acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the

breakdown of the neurotransmitter acetylcholine. This suggests potential applications in

neurodegenerative diseases like Alzheimer's.[7]

Phosphodiesterase (PDE) Inhibition: Structurally related compounds containing a

piperazinyl-pyridopyrazinone core have been identified as potent inhibitors of

phosphodiesterase 5 (PDE5).[6]

Data Presentation: Hypothetical Activity Profile
The following tables summarize quantitative data for structurally related piperazine and

nicotinic acid derivatives to provide a reference for potential activity ranges of 2-piperazin-1-
ylnicotinic acid. It is crucial to note that these values are not for the title compound but for its

analogs.

Table 1: Enzyme Inhibitory Activity of Piperazine Derivatives

Compound Class Target Enzyme IC50 / Ki Range Reference

Piperazine Derivatives
Acetylcholinesterase

(AChE)
IC50: 4.59-6.48 µM [7]

Butyrylcholinesterase

(BChE)
IC50: 4.85-8.35 µM [7]

Glutathione S-

transferase (GST)
IC50: 3.94-8.66 µM [7]

Piperazinyl-

pyridopyrazinones

Phosphodiesterase 5

(PDE5)

Data for specific

analog reported
[6]

Table 2: Antimicrobial Activity of Piperazine Derivatives
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Compound Class Microbial Strain
Activity Metric
(e.g., MIC)

Reference

Disubstituted

Piperazines

Listeria

monocytogenes

Potent activity

reported for

compound 3k

[5]

Methicillin-resistant S.

aureus (MRSA)

More potent than

ampicillin for some

derivatives

[5]

Pseudomonas

aeruginosa

Better activity than

ampicillin for

compound 3d

[5]

Escherichia coli

More efficient than

ampicillin for

compound 3g

[5]

Experimental Protocols: A Roadmap for
Investigation
To elucidate the actual therapeutic targets of 2-piperazin-1-ylnicotinic acid, a systematic

experimental approach is necessary. The following are detailed methodologies for key

experiments that would be pertinent.

Receptor Binding Assays
Objective: To determine the affinity of 2-piperazin-1-ylnicotinic acid for a panel of CNS

receptors.

Methodology:

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably

expressing the human recombinant receptors of interest (e.g., dopamine D2, serotonin 5-

HT1A, 5-HT2A).
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Radioligand Binding: Incubate the membrane preparations with a specific radioligand for

the receptor of interest and varying concentrations of 2-piperazin-1-ylnicotinic acid.

Separation and Detection: Separate bound from free radioligand by rapid filtration through

glass fiber filters.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of

the competition binding curves using the Cheng-Prusoff equation.

In Vitro Anti-inflammatory Assays
Objective: To evaluate the anti-inflammatory potential of 2-piperazin-1-ylnicotinic acid.

Methodology (LPS-stimulated RAW 264.7 macrophages):

Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media.

Treatment: Pre-treat the cells with various concentrations of 2-piperazin-1-ylnicotinic
acid for 1 hour.

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory

response.

Nitric Oxide (NO) Measurement: After 24 hours, measure the accumulation of nitrite (a

stable metabolite of NO) in the culture supernatant using the Griess reagent.

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in

the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Cell Viability: Assess cell viability using the MTT assay to rule out cytotoxic effects.

Enzyme Inhibition Assays
Objective: To screen 2-piperazin-1-ylnicotinic acid for inhibitory activity against key

enzymes.
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Methodology (Acetylcholinesterase Inhibition):

Assay Principle: Utilize Ellman's method, which measures the production of thiocholine

from the hydrolysis of acetylthiocholine by AChE.

Reaction Mixture: Prepare a reaction mixture containing AChE, 5,5'-dithiobis-(2-

nitrobenzoic acid) (DTNB), and varying concentrations of 2-piperazin-1-ylnicotinic acid
in a phosphate buffer.

Initiation: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

Detection: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion

spectrophotometrically at 412 nm.

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from

the dose-response curve.

Visualization of Potential Signaling Pathways and
Workflows
The following diagrams, generated using Graphviz, illustrate potential signaling pathways that

could be modulated by 2-piperazin-1-ylnicotinic acid and a general workflow for its preclinical

evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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